Epimedokoreanin C
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Overview
Description
Epimedokoreanin C is a prenylated flavonoid isolated from the Chinese herb Epimedium koreanum. This compound has garnered significant attention due to its unique ability to induce non-apoptotic cell death, specifically methuosis, in cancer cells . Methuosis is characterized by the accumulation of cytoplasmic vacuoles, making this compound a promising candidate for cancer therapies, especially for cancers resistant to apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Epimedokoreanin C involves the extraction from the leaves of Epimedium koreanum. The process typically includes solvent extraction followed by chromatographic purification to isolate the compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its recent emergence in scientific research. large-scale extraction and purification techniques similar to those used in laboratory settings are anticipated to be employed.
Chemical Reactions Analysis
Types of Reactions: Epimedokoreanin C undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the compound’s functional groups, impacting its reactivity and interactions.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Epimedokoreanin C has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying prenylated flavonoids and their reactivity.
Biology: The compound’s ability to induce methuosis makes it a valuable tool for studying non-apoptotic cell death mechanisms
Medicine: this compound shows potential as a therapeutic agent for treating apoptosis-resistant cancers
Industry: While its industrial applications are still under exploration, its unique properties may lead to the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
Epimedokoreanin C exerts its effects through the induction of methuosis, a type of non-apoptotic cell death characterized by the accumulation of cytoplasmic vacuoles . The vacuoles are believed to originate from macropinocytosis, a process involving the engulfment of extracellular fluid . Key molecular targets and pathways involved include the regulation of Rac1 and Arf6, which are inversely affected by this compound treatment . Blocking Rac1 activation with specific inhibitors prevents vacuole accumulation, highlighting its role in the methuosis pathway .
Comparison with Similar Compounds
Epimedokoreanin C is unique among prenylated flavonoids due to its ability to induce methuosis. Similar compounds include:
Epicornuin A, B, F: These are also prenylated flavonoids isolated from Epimedium koreanum but do not exhibit the same methuosis-inducing properties
Epimedokoreanin B: Another flavonoid from the same plant, which has different biological activities
This compound stands out due to its specific mechanism of inducing non-apoptotic cell death, making it a promising candidate for further research and potential therapeutic applications.
Biological Activity
Epimedokoreanin C (EKC) is a prenylated flavonoid derived from the traditional Chinese herb Epimedium koreanum. This compound has garnered attention for its unique biological activities, particularly its ability to induce a form of cell death known as methuosis, which is characterized by the accumulation of cytoplasmic vacuoles. This article explores the biological activity of EKC, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.
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Induction of Methuosis :
- EKC induces methuosis in lung cancer cell lines such as NCI-H292 and A549. Methuosis is a form of non-apoptotic cell death that leads to extensive vacuolation within cells, distinguishing it from traditional apoptotic pathways .
- The vacuoles formed during EKC treatment are believed to arise from macropinocytosis, a process where cells engulf extracellular fluid and solutes. This was evidenced by the uptake of Lucifer Yellow, a tracer used to visualize endocytic activity .
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Regulation of Signaling Pathways :
- EKC has been shown to modulate the activity of key signaling proteins, specifically Rac1 and Arf6. These proteins are involved in cytoskeletal dynamics and membrane trafficking, which are critical for the formation of vacuoles during methuosis .
- Inhibition studies using specific Rac1 inhibitors demonstrated that blocking Rac1 activation significantly reduced vacuole accumulation induced by EKC, highlighting its role in the methuosis mechanism .
- Synergistic Effects with Chemotherapy :
Biological Activity in Cancer Cells
The biological activity of EKC has been primarily studied in various lung cancer cell lines:
Cell Line | IC50 (μM) | Mechanism of Action | Notes |
---|---|---|---|
NCI-H292 | 27.59 | Induces methuosis | Non-apoptotic cell death |
A549 | 27.59 | Induces methuosis | Similar sensitivity to NCI-H292 |
16HBE (normal) | >100 | Minimal effect | Shows selectivity towards cancer cells |
- The IC50 value indicates that EKC is significantly more toxic to cancer cells compared to normal bronchial epithelial cells (16HBE), which remained largely unaffected at higher concentrations .
Case Studies and Research Findings
Several studies have documented the effects of EKC:
- Study on Methuosis Induction : Liu et al. (2021) demonstrated that EKC induces non-apoptotic cell death with characteristics of methuosis in human lung cancer cells. The study provided evidence for the involvement of Rac1 and Arf6 pathways in this process, suggesting potential targets for therapeutic intervention .
- Synergistic Effects with Doxorubicin : Another study highlighted that combining EKC with doxorubicin resulted in enhanced cell death in resistant cancer cells, indicating its potential as an adjunct therapy in cancer treatment regimens .
Properties
CAS No. |
161068-54-8 |
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Molecular Formula |
C25H26O8 |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
2-[3,7-dihydroxy-2-(2-hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C25H26O8/c1-11(2)5-6-13-15(26)9-16(27)20-17(28)10-19(32-23(13)20)12-7-14-21(30)24(25(3,4)31)33-22(14)18(29)8-12/h5,7-10,21,24,26-27,29-31H,6H2,1-4H3 |
InChI Key |
JJURQKJUSBAGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC4=C(C(=C3)O)OC(C4O)C(C)(C)O)C |
Origin of Product |
United States |
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